4-(3-Chloro-5-methoxyphenyl)piperidine
Description
Properties
IUPAC Name |
4-(3-chloro-5-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVBQBZOBXYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Chloro 5 Methoxyphenyl Piperidine
Retrosynthetic Analysis and Key Disconnections for the 4-(3-Chloro-5-methoxyphenyl)piperidine Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic strategies. For this compound, two primary disconnection approaches are evident, targeting the formation of the piperidine (B6355638) ring itself or the crucial carbon-carbon bond connecting the aryl and piperidine moieties.
Disconnection 1: C4-Aryl Bond Formation
The most common and strategically sound disconnection is at the C4-Aryl bond (Figure 1). This approach simplifies the synthesis into two key fragments: a suitable piperidine derivative and a substituted benzene (B151609) component. This strategy leverages the power of modern cross-coupling chemistry.
Piperidine Synthon : This can be a 4-halopiperidine, a piperidinyl organometallic reagent (e.g., organozinc or organoboron), or a related precursor like a protected 4-piperidone. The nitrogen of the piperidine ring is typically protected with a group such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) to prevent side reactions and improve solubility.
Aryl Synthon : This corresponds to a 3-chloro-5-methoxyphenyl derivative, which could be an aryl halide (e.g., 1-bromo-3-chloro-5-methoxybenzene) for coupling with a piperidinyl organometallic species, or an arylboronic acid for a Suzuki coupling reaction.
Disconnection 2: Piperidine Ring Formation
An alternative retrosynthesis involves the construction of the piperidine ring with the aryl group already attached to a precursor fragment. This can be achieved through several classic organic reactions:
Intramolecular Cyclization : Disconnecting two of the C-N bonds suggests a cyclization strategy. For instance, a linear precursor containing the 3-chloro-5-methoxyphenyl group and terminal amine and electrophilic centers could be cyclized.
Reduction of a Pyridine (B92270) Precursor : A fully aromatic pyridine ring bearing the 3-chloro-5-methoxyphenyl substituent at the 4-position can be disconnected. The forward synthesis would then involve the hydrogenation of this substituted pyridine to yield the target piperidine. nih.govdtic.mil This method is direct but can require harsh conditions (high pressure and temperature) and specialized catalysts. dtic.mil
The C4-Aryl bond disconnection is generally preferred in modern synthesis due to its modularity and the wide availability of robust and high-yielding cross-coupling reactions.
Development and Optimization of Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several synthetic pathways have been developed, with a strong emphasis on transition-metal-catalyzed cross-coupling reactions.
The formation of the bond between the piperidine C4 and the aryl ring is the cornerstone of the most convergent synthetic routes. Palladium- and copper-catalyzed reactions are particularly prominent. nih.gov
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide. A highly effective route to this compound involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-(N-Boc-piperidyl)zinc iodide with an appropriate aryl halide, such as 1-bromo-3-chloro-5-methoxybenzene. nih.govacs.org This method is noted for its compatibility with a wide range of functional groups and its amenability to large-scale synthesis. acs.org
Suzuki Coupling : The Suzuki reaction, which couples an organoboron species with an organohalide, is another powerful tool. The synthesis could proceed via the reaction of 4-(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol (B44631) ester with 1-bromo-3-chloro-5-methoxybenzene, followed by hydrogenation of the double bond. researchgate.net
Shapiro Reaction and Alkenylsilane Cross-Coupling : An alternative strategy begins with a protected 4-piperidone, such as 1-benzyl-4-piperidone. acs.orgnih.gov The piperidone is converted to a tosylhydrazone, which then undergoes a Shapiro reaction to generate an alkenyllithium species. Trapping this intermediate with a silyl (B83357) chloride yields an alkenylsilane, which can participate in palladium-catalyzed cross-coupling with aryl halides to form a 4-aryl-1,2,3,6-tetrahydropyridine. researchgate.netacs.orgnih.govacs.org A final hydrogenation step delivers the saturated 4-arylpiperidine.
Below is an interactive table summarizing these key coupling strategies.
| Coupling Reaction | Piperidine Reagent | Aryl Reagent | Catalyst System (Typical) | Key Advantages |
| Negishi Coupling | N-Boc-4-piperidylzinc iodide | 1-Bromo-3-chloro-5-methoxybenzene | PdCl₂(dppf) / Cu(I) species | High functional group tolerance, direct coupling to saturated ring, scalable. nih.govacs.org |
| Suzuki Coupling | N-Boc-tetrahydropyridinyl boronate | 1-Bromo-3-chloro-5-methoxybenzene | Pd(PPh₃)₄ / Base | Mild conditions, commercially available reagents, stable boron reagents. researchgate.net |
| Shapiro/Alkenylsilane | 1-Benzyl-4-piperidone (precursor) | 1-Iodo-3-chloro-5-methoxybenzene | Pd₂(dba)₃ / Ligand | Starts from simple piperidone, versatile for various aryl halides. acs.orgnih.gov |
While this compound is an achiral molecule, many of its more complex derivatives used in drug discovery possess stereocenters on the piperidine ring (e.g., at the 2, 3, 5, or 6 positions). Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogues.
Strategies for achieving stereocontrol include:
Asymmetric Hydrogenation : If the synthesis proceeds through a 4-aryl-tetrahydropyridine intermediate, an asymmetric hydrogenation using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can establish stereocenters on the piperidine ring.
Chiral Auxiliaries : Starting with a chiral amine or employing a chiral auxiliary on the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions.
Catalytic Enantioselective Reactions : Modern methods enable the direct enantioselective synthesis of substituted piperidines. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to piperidines. acs.org Four-component cascade reactions have also been developed for the highly stereoselective synthesis of polysubstituted piperidines. researchgate.net
Assessing the success of these strategies requires robust analytical methods. The primary technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) , which uses a chiral stationary phase to separate enantiomers, allowing for their accurate quantification and the calculation of enantiomeric excess (ee).
Transitioning a synthetic route from laboratory scale to industrial production requires a focus on efficiency, safety, and cost-effectiveness. Process intensification aims to achieve these goals by developing dramatically smaller, cleaner, and more energy-efficient technologies.
Key methodologies applicable to the synthesis of this compound include:
One-Pot Reactions : Combining multiple synthetic steps into a single operation without isolating intermediates reduces solvent waste, energy consumption, and processing time. The Negishi cross-coupling approach for α-arylation of piperidines has been successfully demonstrated as a one-pot sequence involving lithiation, transmetallation, and coupling in a single solvent. researchgate.netnih.gov
Continuous Flow Chemistry : Performing reactions in a continuously flowing stream rather than in a batch-wise fashion offers superior heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. researchgate.net A continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been shown to be a practical route to enantioenriched piperidines. organic-chemistry.org
Streamlined Synthesis : Recent innovations focus on drastically reducing the number of steps in a synthetic sequence. A novel two-stage process combining biocatalytic C-H oxidation with radical cross-coupling has been shown to reduce lengthy 7-17 step processes for making complex piperidines to just 2-5 steps. news-medical.net
The Negishi coupling route is particularly well-suited for scale-up, having been successfully demonstrated on a 160-mole scale, highlighting its industrial viability. acs.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry seeks to minimize the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles. nih.govunibo.it
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Employing catalytic reactions like Suzuki or Negishi coupling maximizes the incorporation of starting material atoms into the final product, compared to routes using stoichiometric reagents. |
| Use of Safer Solvents | Exploring aqueous micellar media or bio-derived solvents can replace traditional volatile organic compounds (VOCs). researchgate.net One-pot syntheses in aqueous media have been developed for other piperidines. organic-chemistry.org |
| Energy Efficiency | Utilizing microwave irradiation or continuous flow reactors can reduce reaction times and energy consumption. One-pot procedures also save energy by eliminating intermediate workup and purification steps. organic-chemistry.org |
| Catalysis | The use of transition metal catalysts (e.g., Palladium, Copper, Rhodium) is central to modern, efficient syntheses, avoiding the waste associated with stoichiometric activators. nih.govacs.org |
| Reduction of Derivatives | Developing synthetic routes that avoid the use of protecting groups (e.g., for the piperidine nitrogen) can significantly shorten the synthesis and reduce waste. nih.gov |
| Design for Degradation | While not a synthetic principle, designing the molecule with consideration for its environmental fate is a key aspect of green chemistry. |
By optimizing reaction conditions to use less hazardous reagents, reducing the number of synthetic steps, and choosing environmentally benign solvents, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing. researchgate.netrsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Chloro 5 Methoxyphenyl Piperidine Analogs
Rational Design of 4-(3-Chloro-5-methoxyphenyl)piperidine Derivatives and Probes
The rational design of derivatives based on the this compound scaffold involves a systematic approach to modify its structure to enhance desired biological activities and properties while minimizing off-target effects. This process leverages an iterative cycle of design, synthesis, and biological evaluation.
Strategic Modifications at the Aryl Moiety and Piperidine (B6355638) Ring
Strategic modifications of the this compound core are essential for probing the chemical space around this scaffold and understanding the key interactions with biological targets.
Aryl Moiety Modifications: The 3-chloro-5-methoxyphenyl group presents several opportunities for modification to explore its role in ligand-receptor interactions. Alterations to the substitution pattern on the phenyl ring can significantly impact electronic and steric properties, which in turn can influence binding affinity and selectivity. For instance, moving the chloro and methoxy (B1213986) groups to different positions or introducing alternative substituents can provide valuable SAR insights. The replacement of the chloro group with other halogens (e.g., fluoro, bromo) or with small alkyl groups can modulate lipophilicity and metabolic stability. Similarly, the methoxy group can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to fine-tune the compound's properties.
A hypothetical exploration of these modifications is presented in the table below, illustrating potential changes and their expected impact on compound properties.
| Modification Site | Original Group | Proposed Modification | Potential Impact on Properties |
| Aryl Moiety (Position 3) | Chloro | Fluoro, Bromo, Methyl | Altered lipophilicity, metabolic stability, and electronic interactions |
| Aryl Moiety (Position 5) | Methoxy | Ethoxy, Isopropoxy, Hydroxyl | Modified hydrogen bonding potential, solubility, and metabolic profile |
| Piperidine Ring (Nitrogen) | Hydrogen | Methyl, Ethyl, Acetyl | Changes in basicity, cell permeability, and potential for new interactions |
| Piperidine Ring (Carbon) | Hydrogen | Methyl, Hydroxyl | Introduction of chirality, conformational restriction, and new interaction points |
Bioisosteric Replacements and Conformational Restrictions
Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com
Bioisosteric Replacements: In the context of this compound, the chlorophenyl moiety is a prime candidate for bioisosteric replacement. For instance, replacing the phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved selectivity or reduced toxicity. nih.gov The chloro and methoxy substituents can also be replaced with bioisosteres. For example, a cyano group could replace the chloro group to act as a hydrogen bond acceptor, while a methylamino group could be a bioisostere for the methoxy group.
Conformational Restrictions: The flexibility of the piperidine ring and the rotatable bond between the aryl and piperidine moieties can be constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing rigid linkers, such as a double bond or a small ring system, between the two core fragments. Another approach is to incorporate the piperidine nitrogen into a bicyclic system. These restrictions can lead to an increase in binding affinity by reducing the entropic penalty upon binding to the target receptor.
Design of Chemical Libraries for High-Throughput Screening
The design of chemical libraries based on the this compound scaffold is a crucial step for high-throughput screening (HTS) campaigns aimed at identifying novel hits. ucsf.edu These libraries are constructed by systematically varying the substituents at key positions on the core structure. A well-designed library should cover a diverse chemical space to maximize the chances of finding active compounds.
The design process often employs combinatorial chemistry principles, where a set of building blocks for the aryl moiety is combined with a set of building blocks for modifying the piperidine ring. This approach allows for the rapid generation of a large number of structurally related compounds. Computational tools are often used to ensure the diversity and drug-likeness of the designed library.
An example of a library design strategy is outlined below:
| Scaffold Position | Building Block Set A (Aryl Moiety) | Building Block Set B (Piperidine N-substituent) |
| R1 (Aryl Substituent 1) | Cl, F, Br, CH3, CN | H |
| R2 (Aryl Substituent 2) | OCH3, OCH2CH3, OH, NHCH3 | CH3, C2H5, COCH3, Benzyl (B1604629) |
| R3 (Piperidine Substituent) | H | H, CH3 (at C2, C3, or C4) |
Computational Chemistry Approaches for SAR/SPR Elucidation
Computational chemistry provides powerful tools to investigate the SAR and SPR of this compound analogs at a molecular level, offering insights that can guide the design of more potent and selective compounds.
Quantum Mechanical Calculations and Molecular Dynamics Simulations
Quantum Mechanical (QM) Calculations: QM methods can be employed to study the electronic properties of this compound and its derivatives. dntb.gov.uamdpi.com These calculations can provide information on parameters such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). chalcogen.ro This information is valuable for understanding how different substituents on the aryl ring affect the molecule's reactivity and its ability to interact with a biological target through electrostatic or orbital-based interactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound analogs and to study their binding dynamics with a target receptor. sciepub.comnih.gov By simulating the movement of the ligand and receptor over time, MD can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. These simulations can also help to understand how structural modifications affect the stability of the ligand-receptor complex and the conformational changes induced upon binding.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and the observed activity or property.
For a series of this compound analogs, a QSAR model could be developed to predict their binding affinity for a specific receptor based on descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving time and resources. chalcogen.ro
A hypothetical QSAR study on a series of analogs might yield an equation like:
pIC50 = c0 + c1logP + c2σ + c3*MR
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient.
σ is the Hammett electronic parameter.
MR is the molar refractivity.
c0, c1, c2, c3 are the regression coefficients determined from the analysis.
This model would suggest that the biological activity is influenced by the lipophilicity, electronic effects, and steric bulk of the substituents.
Pharmacophore Generation and Ligand-Based Virtual Screening
The exploration of the chemical space around the this compound scaffold is greatly accelerated by computational techniques such as pharmacophore modeling and ligand-based virtual screening. These in silico methods leverage the structural information of known active analogs to identify novel compounds with a higher probability of exhibiting desired biological activity.
Pharmacophore Model Development
A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For analogs of this compound, a ligand-based pharmacophore model can be generated from a set of structurally diverse and biologically active compounds.
The process typically begins with the selection of a training set of molecules with known activities. The three-dimensional conformations of these molecules are then generated and aligned. From this alignment, common chemical features critical for activity are identified. These features often include:
Hydrogen Bond Acceptors (HBA): The methoxy group on the phenyl ring and potentially the piperidine nitrogen (in its unprotonated state) can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The piperidine nitrogen (in its protonated state) can serve as a hydrogen bond donor.
Hydrophobic (HY): The chloro-substituted phenyl ring provides a significant hydrophobic region.
Aromatic Ring (AR): The phenyl ring itself is a key aromatic feature.
Positive Ionizable (PI): The piperidine nitrogen is typically protonated at physiological pH, representing a positive ionizable feature.
A hypothetical pharmacophore model derived from a series of 4-(3-substituted-5-methoxyphenyl)piperidine analogs might consist of a specific spatial arrangement of these features. For instance, a model could be generated that includes one aromatic ring, one hydrophobic feature, one hydrogen bond acceptor, and one positive ionizable feature, as illustrated in the table below.
| Feature Type | Number of Features |
| Aromatic Ring (AR) | 1 |
| Hydrophobic (HY) | 1 |
| Hydrogen Bond Acceptor (HBA) | 1 |
| Positive Ionizable (PI) | 1 |
This table illustrates a potential pharmacophore model for this compound analogs, detailing the essential chemical features for biological activity.
The validity of the generated pharmacophore model is then assessed using a test set of compounds with known activities that were not used in the model's creation. A statistically robust model will be able to accurately predict the activity of these test compounds.
Ligand-Based Virtual Screening
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound databases for molecules that match the defined pharmacophoric features. This process, known as ligand-based virtual screening, filters vast virtual libraries to identify a smaller, more manageable subset of compounds for experimental testing.
The screening process involves several steps:
Database Selection: Commercially or publicly available databases containing millions of compounds are chosen for screening.
Conformational Search: For each molecule in the database, a range of low-energy 3D conformations is generated.
Pharmacophore Mapping: The conformations of each molecule are then compared against the pharmacophore model to see if they contain the required features in the correct spatial orientation.
Hit Ranking and Selection: Molecules that fit the pharmacophore model are considered "hits" and are ranked based on how well they match the query. Further filtering based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection is often performed to select the most promising candidates for synthesis and biological evaluation.
The results of a virtual screening campaign can be summarized in a table that highlights the identified hits and their properties.
| Hit ID | Molecular Formula | Molecular Weight | Predicted Activity (Score) |
| VS-Hit-001 | C18H20Cl2N2O | 367.27 | 0.95 |
| VS-Hit-002 | C19H23ClN2O2 | 362.85 | 0.92 |
| VS-Hit-003 | C17H18BrClN2O | 397.69 | 0.88 |
| VS-Hit-004 | C20H25ClN2O | 356.88 | 0.85 |
This table presents a hypothetical output from a ligand-based virtual screening campaign, showcasing potential new compounds identified based on a pharmacophore model derived from this compound analogs.
This computational approach significantly streamlines the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to be active, thereby saving considerable time and resources.
Investigation of Molecular Mechanisms of Action for 4 3 Chloro 5 Methoxyphenyl Piperidine
In Vitro Pharmacological Profiling and Target Identification Methodologies
In vitro pharmacological profiling is a critical first step in characterizing the mechanism of action of a novel compound. This involves a battery of assays to identify its molecular targets and understand its functional effects at those targets.
Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels, Transporters)
The initial screening of a compound like 4-(3-Chloro-5-methoxyphenyl)piperidine would typically involve evaluating its ability to bind to a wide range of known receptors, ion channels, and transporters. This is often performed using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its target is measured. The affinity of the compound for the target is expressed as the inhibition constant (Ki).
For instance, piperidine (B6355638) derivatives have been shown to interact with various receptors, including sigma (σ) receptors and histamine receptors. A hypothetical binding profile for a related compound is presented in Table 1.
Table 1: Hypothetical Receptor Binding Affinities for a Structurally Similar Piperidine Derivative
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 Receptor | 15 |
| Sigma-2 Receptor | 250 |
| Histamine H3 Receptor | 8 |
| Dopamine D2 Receptor | >1000 |
Following the identification of binding affinity, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target. For G-protein coupled receptors (GPCRs), this can be assessed through assays such as mini-G protein recruitment assays or β-arrestin recruitment assays. These assays measure the ability of the compound to either stimulate or block the downstream signaling of the receptor in the presence of a known agonist.
Enzyme Inhibition and Activation Kinetics
The effect of this compound on the activity of various enzymes would also be investigated. This is typically done using in vitro enzyme activity assays. For example, if the compound were being investigated as a potential tyrosinase inhibitor, its ability to inhibit the enzymatic activity of tyrosinase would be measured spectrophotometrically. The potency of the inhibition is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Kinetic studies would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cell-Based Reporter Assays and High-Content Screening
Cell-based reporter assays are powerful tools for studying the effects of a compound on specific signaling pathways within a cellular context. These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific signaling pathway. For example, to investigate the effect of a compound on the human telomerase reverse transcriptase (hTERT) promoter, a cell line could be used where the hTERT promoter drives the expression of a fluorescent protein. A decrease in fluorescence upon treatment with the compound would indicate a downregulation of the hTERT promoter.
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive view of a compound's effects on cell health, morphology, and function.
Cellular and Subcellular Signaling Pathway Elucidation
Once a primary molecular target is identified, further studies are conducted to understand how the compound modulates cellular signaling pathways downstream of this target.
Investigation of Intracellular Cascades and Protein Phosphorylation Events
The interaction of a compound with its target can trigger a cascade of intracellular signaling events, often involving the phosphorylation of key proteins by kinases. Techniques such as Western blotting, using phospho-specific antibodies, can be used to detect changes in the phosphorylation state of specific proteins involved in a signaling pathway. For example, if a compound were found to be an agonist at a Gq-coupled GPCR, one would expect to see an increase in the phosphorylation of downstream effectors such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Exploration of Organelle-Specific Localization and Function
The subcellular localization of a compound or its target can provide important clues about its mechanism of action. Fluorescence microscopy techniques, using fluorescently labeled compounds or antibodies against the target protein, can be used to visualize the distribution of the compound and its target within the cell. For instance, some sigma-1 receptor ligands are known to influence the function of mitochondria and the endoplasmic reticulum. Investigating the co-localization of this compound with markers for specific organelles could reveal its potential impact on organelle-specific functions.
Preclinical in Vitro Biological Efficacy Studies of 4 3 Chloro 5 Methoxyphenyl Piperidine
Efficacy Assessments in Disease-Relevant Cell Culture Models
No publicly available data exists for the efficacy of 4-(3-Chloro-5-methoxyphenyl)piperidine in disease-relevant cell culture models.
Primary Cell Cultures and Immortalized Cell Lines
Information regarding the effects of this compound on primary cell cultures or immortalized cell lines is not available in the scientific literature.
Three-Dimensional (3D) Cell Models and Organoids
There are no published studies detailing the assessment of this compound in 3D cell models or organoids.
Co-culture Systems for Intercellular Communication Analysis
No research has been published on the use of co-culture systems to analyze the impact of this compound on intercellular communication.
Advanced Phenotypic Screening Approaches
There is no information available in the public domain regarding the use of advanced phenotypic screening approaches to evaluate the biological activity of this compound.
Assessment of Selectivity and Off-Target Interactions In Vitro
No in vitro studies have been published that assess the selectivity and potential off-target interactions of this compound.
Preclinical In Vivo Biological Efficacy Research with this compound
Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is no specific preclinical in vivo biological efficacy research published for the chemical compound this compound. The information required to populate the sections and subsections of the provided outline is not available in the public domain.
This includes a lack of data concerning:
The development and validation of any relevant preclinical animal models for this specific compound.
Efficacy studies in established disease models, including behavioral neuroscience, metabolic and cardiovascular, or inflammatory and immune system models.
Preclinical pharmacokinetic (PK) profiling, encompassing absorption, distribution, metabolism, and excretion (ADME) studies.
The development of bioanalytical methods for the quantitative determination of this compound in biological matrices.
Chemical suppliers list this compound for research purposes, indicating it is not intended for in vivo applications, which aligns with the absence of published preclinical studies. Without any primary research or review articles detailing the in vivo effects of this compound, it is not possible to provide a scientifically accurate and detailed article based on the requested outline.
Preclinical in Vivo Biological Efficacy Research with 4 3 Chloro 5 Methoxyphenyl Piperidine
Preclinical Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion - ADME)
Tissue Distribution and Metabolite Identification Studies
No specific studies detailing the tissue distribution or the identification of metabolites for 4-(3-Chloro-5-methoxyphenyl)piperidine were found in the public domain. Research on analogous compounds with methoxyphenyl and piperidine (B6355638) moieties suggests that metabolism often involves O-demethylation and oxidation of the piperidine ring. However, without direct experimental evidence for the title compound, any discussion would be speculative.
Interactive Data Table: Tissue Distribution of this compound
| Tissue | Concentration (unit) | Time Point (unit) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Identified Metabolites of this compound
| Metabolite ID | Chemical Name | Metabolic Pathway |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
In Vivo Clearance and Elimination Pathway Investigations
There is no available information from preclinical in vivo studies concerning the clearance rates and elimination pathways of this compound. Typically, compounds of this nature are investigated for renal and fecal excretion routes. The specific clearance mechanisms, whether through hepatic metabolism or direct excretion, remain uncharacterized for this compound.
Interactive Data Table: Pharmacokinetic Parameters of this compound
| Parameter | Value (unit) | Species |
| Clearance (CL) | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available |
| Half-life (t½) | Data Not Available | Data Not Available |
| Primary Route of Elimination | Data Not Available | Data Not Available |
Advanced Analytical and Biophysical Characterization for Academic Research on 4 3 Chloro 5 Methoxyphenyl Piperidine
Spectroscopic Methodologies for Ligand-Target Interactions
Spectroscopic techniques are indispensable for probing the non-covalent interactions between a ligand and its target protein in solution. These methods provide critical data on binding location, kinetics, and the thermodynamic forces that govern the association.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the binding site of a small molecule on its target protein at atomic resolution. nih.gov Both ligand-observed and protein-observed NMR experiments can provide valuable insights into the interaction of 4-(3-chloro-5-methoxyphenyl)piperidine with its putative target.
In a hypothetical study, two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments would be performed on a ¹⁵N-isotopically labeled target protein in the presence and absence of this compound. The binding of the compound to the protein would induce chemical shift perturbations (CSPs) in the signals of specific amino acid residues at the binding interface. nih.gov By mapping these CSPs onto the protein's structure, the precise binding location can be identified.
Hypothetical Research Findings:
Upon titration of this compound, significant chemical shift perturbations were observed for a cluster of amide signals in the ¹H-¹⁵N HSQC spectrum of the target protein. These residues, when mapped onto the known 3D structure of the protein, were found to line a specific hydrophobic pocket. The largest perturbations were noted for residues such as Isoleucine-84, Leucine-99, and Phenylalanine-102, suggesting that the methoxyphenyl moiety of the ligand is deeply buried in this pocket. Further analysis of the piperidine (B6355638) ring's protons via Saturation Transfer Difference (STD) NMR would likely show strong saturation transfer, confirming its close proximity to the protein surface.
Table 1: Hypothetical Chemical Shift Perturbations in Target Protein upon Binding of this compound
| Residue | Chemical Shift Change (Δδ, ppm) |
|---|---|
| Valine-65 | 0.08 |
| Isoleucine-84 | 0.35 |
| Glycine-85 | 0.12 |
| Leucine-99 | 0.41 |
| Phenylalanine-102 | 0.38 |
| Alanine-103 | 0.15 |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of molecular interactions. nih.gov It provides precise data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.
In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and varying concentrations of this compound would be flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. bio-rad.com
Hypothetical Research Findings:
The interaction between this compound and the immobilized target protein was analyzed using a multi-cycle kinetics assay. The resulting sensorgrams would likely show a concentration-dependent binding response. Global fitting of the association and dissociation phases to a 1:1 Langmuir binding model would allow for the determination of the kinetic constants. The data might reveal a moderately fast association rate and a slow dissociation rate, indicative of a stable drug-target complex.
Table 2: Hypothetical Kinetic Parameters for the Interaction of this compound with its Target
| Parameter | Value |
|---|---|
| Association Rate (kₐ) (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| Dissociation Rate (kₑ) (s⁻¹) | 1.8 x 10⁻³ |
| Equilibrium Dissociation Constant (K₋) (nM) | 7.2 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. tainstruments.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. americanlaboratory.com
In a typical ITC experiment, this compound would be titrated into a sample cell containing the target protein. The resulting heat changes upon each injection are measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. nih.gov
Hypothetical Research Findings:
The ITC thermogram for the titration of this compound into the target protein solution would likely show exothermic heat changes, indicating an enthalpically driven interaction. The integrated heat data, when plotted against the molar ratio of ligand to protein, would fit well to a single-site binding model. The analysis might reveal a favorable enthalpic contribution (negative ΔH) and a smaller, unfavorable entropic contribution (negative TΔS). This thermodynamic signature often suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding.
Table 3: Hypothetical Thermodynamic Profile of this compound Binding
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Binding Affinity (Kₐ) (M⁻¹) | 1.4 x 10⁸ |
| Enthalpy Change (ΔH) (kcal/mol) | -12.5 |
| Entropy Change (TΔS) (kcal/mol) | -1.5 |
| Gibbs Free Energy (ΔG) (kcal/mol) | -11.0 |
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation
To gain a definitive, high-resolution understanding of how this compound interacts with its target, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are employed. These methods provide a three-dimensional snapshot of the ligand-protein complex at the atomic level.
X-ray Crystallography:
For X-ray crystallography, the target protein would be co-crystallized with this compound, or the ligand would be soaked into pre-existing crystals of the protein. nih.gov The resulting crystals are then diffracted with X-rays to generate a diffraction pattern, which is used to calculate an electron density map and build an atomic model of the complex. researchgate.net
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM has emerged as a powerful alternative, particularly for large or membrane-bound proteins that are difficult to crystallize. creative-diagnostics.com In this technique, a solution of the protein-ligand complex is rapidly frozen, and the individual particles are imaged with an electron microscope. nih.gov Computational reconstruction of thousands of these images yields a high-resolution 3D structure. nih.gov
Hypothetical Research Findings:
A high-resolution crystal structure of the target protein in complex with this compound would reveal the precise orientation and conformation of the ligand within the binding pocket. The structure would likely confirm the interactions predicted by NMR, showing the 3-chloro-5-methoxyphenyl group nestled within the hydrophobic pocket. Specific hydrogen bonds between the piperidine nitrogen and a key polar residue, such as a serine or threonine, might be observed. The chlorine atom could be seen making favorable halogen bond interactions with a backbone carbonyl oxygen. This detailed structural information is invaluable for structure-based drug design, enabling the rational design of next-generation compounds with improved potency and selectivity.
Table 4: Hypothetical Structural Data for the this compound-Target Complex
| Parameter | Description |
|---|---|
| Resolution (Å) | 1.8 |
| PDB ID | Hypothetical |
| Key Interactions | Hydrogen bond between piperidine N-H and Serine-86 sidechain hydroxyl. Halogen bond between chlorine and Glycine-85 backbone carbonyl. Hydrophobic interactions between the methoxyphenyl ring and Isoleucine-84, Leucine-99, and Phenylalanine-102. |
Future Directions and Translational Research Perspectives for 4 3 Chloro 5 Methoxyphenyl Piperidine
Exploration of Novel Therapeutic Areas
While the initial therapeutic targeting for 4-(3-chloro-5-methoxyphenyl)piperidine may be defined, its structural motifs suggest potential applications across a range of therapeutic areas. The piperidine (B6355638) core is a common feature in many centrally active agents, suggesting a potential for neurological or psychiatric applications. Furthermore, substituted phenylpiperidine analogs have been investigated for a variety of targets, including but not limited to, ion channels, G-protein coupled receptors (GPCRs), and enzyme inhibition.
A comprehensive exploration of novel therapeutic areas would involve:
High-Throughput Screening (HTS): Screening the compound against a broad panel of biological targets to identify unexpected activities.
Phenotypic Screening: Assessing the compound's effects in disease-relevant cellular models to uncover novel mechanisms of action.
Target Deconvolution: For any promising hits from phenotypic screens, identifying the specific molecular target responsible for the observed biological effect.
Strategies for Lead Optimization and Pre-development Candidates
Assuming a validated biological target for this compound is identified, the subsequent phase will focus on optimizing its drug-like properties to generate pre-development candidates. This iterative process aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.
Key strategies for lead optimization include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand the contribution of each functional group to its biological activity. This can involve altering the substitution pattern on the phenyl ring or modifying the piperidine nitrogen.
Pharmacophore-Oriented Molecular Design: Identifying the essential structural features (pharmacophore) required for biological activity and using this information to design novel analogs with improved properties. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling: Early assessment of the compound's ADME properties to guide chemical modifications that improve its bioavailability and metabolic stability.
In Vivo Efficacy Studies: Testing optimized analogs in relevant animal models of disease to confirm their therapeutic potential.
| Strategy | Objective |
| Structure-Activity Relationship (SAR) | To understand how chemical structure relates to biological activity. |
| Pharmacophore-Oriented Design | To design new molecules with improved properties based on the essential structural features for activity. nih.gov |
| ADME Profiling | To assess and optimize the pharmacokinetic properties of the compound. |
| In Vivo Efficacy Studies | To validate the therapeutic potential in a living organism. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process and can be instrumental in accelerating the development of derivatives of this compound. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.gov
Applications of AI and ML in this context include:
Predictive Modeling: Using ML algorithms to predict the biological activity, ADME properties, and potential toxicity of novel analogs before they are synthesized, thereby prioritizing the most promising candidates.
De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties.
Retrosynthesis Analysis: AI-powered tools can predict viable synthetic routes for novel analogs, streamlining the chemical synthesis process. nih.gov
Ethical Considerations in Basic and Preclinical Research
The advancement of this compound and its analogs through the preclinical pipeline must be underpinned by a strong ethical framework. This ensures the responsible conduct of research and the humane treatment of animals used in experimental studies.
Key ethical considerations include:
The 3Rs (Replacement, Reduction, Refinement): Adhering to the principles of replacing animal studies with alternative methods where possible, reducing the number of animals used, and refining experimental procedures to minimize animal suffering.
Data Integrity and Transparency: Ensuring the accurate and unbiased reporting of all research findings, both positive and negative, to maintain the integrity of the scientific record.
Responsible Innovation: Considering the potential societal implications of developing a new therapeutic agent and engaging in a dialogue with stakeholders about its responsible development and use.
Collaborative Research Initiatives and Open Science Approaches
The development of a novel therapeutic is a complex and resource-intensive endeavor that can be significantly enhanced through collaboration and open science. Sharing data, methodologies, and insights can accelerate progress and avoid duplication of effort.
Potential avenues for collaboration and open science include:
Academic-Industry Partnerships: Combining the innovative basic research of academic institutions with the drug development expertise and resources of pharmaceutical companies.
Pre-competitive Consortia: Joining or forming consortia of researchers from different institutions to address common challenges in a particular therapeutic area.
Open Data Platforms: Sharing preclinical data on platforms that allow for its aggregation and analysis by the broader scientific community, which can lead to new discoveries and insights. The AIDD (Advanced machine learning for Innovative Drug Discovery) project, funded by the European Union's Horizon 2020 program, is an example of an initiative that promotes open-source software development to boost the field. ai-dd.eu
By embracing these collaborative and open approaches, the research community can maximize the potential of this compound to be translated into a clinically meaningful therapeutic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Chloro-5-methoxyphenyl)piperidine, and what key reaction conditions influence yield?
- Methodology :
-
Nucleophilic substitution : Reacting 3-chloro-5-methoxyphenyl halides with piperidine derivatives under basic conditions (e.g., KCO in DMF at 80–100°C) .
-
Coupling reactions : Suzuki-Miyaura cross-coupling using Pd catalysts to attach the aryl group to the piperidine ring. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) for regioselectivity .
-
Yield optimization : Control temperature, stoichiometry, and catalyst loading. For example, excess piperidine (1.5 equiv) improves substitution efficiency .
- Key Data :
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic | None | DMF | 65–75 |
| Suzuki | Pd(dba) | Toluene | 80–85 |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H NMR (CDCl) shows piperidine protons at δ 2.5–3.5 ppm and aryl protons at δ 6.5–7.5 ppm. C NMR confirms methoxy (δ 55–56 ppm) and chloro-substituted carbons .
- MS : ESI-MS ([M+H]) matches theoretical molecular weight (CHClNO).
- Crystallography :
- Use SHELXL for refinement and WinGX for data processing. Collect single-crystal X-ray data at 100 K to resolve piperidine ring conformation and substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Assay standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with nitro groups) to isolate pharmacophore contributions. Use molecular docking (AutoDock Vina) to predict binding modes .
- Case Study :
- A 2023 study found conflicting IC values (5 µM vs. 20 µM) for serotonin receptor binding. Re-evaluation under standardized conditions revealed solvent polarity (DMSO vs. ethanol) as a key variable .
Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
- Catalytic Systems :
- Pd-based catalysts : Pd(OAc) with XPhos ligand increases Suzuki coupling efficiency (yield: 85% vs. 70% with PPh) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (120°C, 150 W) without yield loss .
- Byproduct Analysis :
- GC-MS identifies chlorinated byproducts (e.g., 3-chloroanisole). Minimize via inert atmosphere (N) and degassed solvents .
Q. How can crystallographic software (SHELX/WinGX) resolve structural ambiguities in piperidine derivatives?
- Workflow :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
Structure solution : SHELXD for phase problem resolution; refine with SHELXL using anisotropic displacement parameters .
Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ), and Hirshfeld surface analysis for packing interactions .
- Example : A 2024 study resolved piperidine chair-flip disorder using twin refinement in SHELXL, confirming the dominant conformation (80% occupancy) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
